![molecular formula C22H25N5O2 B2766156 8-butyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887463-75-4](/img/structure/B2766156.png)
8-butyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Butyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound that belongs to the imidazo[2,1-f]purine family. This compound is characterized by its unique structural framework, which includes a fused imidazole and purine ring system, substituted with butyl, cinnamyl, and methyl groups. The presence of these substituents imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-butyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole ring, followed by the construction of the purine framework. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and an amine under acidic conditions.
Construction of the Purine Ring: The imidazole intermediate is then reacted with appropriate reagents to form the purine ring system.
Substitution Reactions: Introduction of butyl, cinnamyl, and methyl groups is carried out through alkylation and acylation reactions using reagents like butyl bromide, cinnamyl chloride, and methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl group, leading to the formation of cinnamaldehyde derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The butyl and cinnamyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation Products: Cinnamaldehyde derivatives.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Various alkyl or aryl substituted imidazo[2,1-f]purine derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biology and Medicine:
Pharmacology: Due to its structural similarity to purine bases, it can interact with biological macromolecules, potentially serving as a lead compound in drug discovery.
Enzyme Inhibition: It may act as an inhibitor for enzymes that recognize purine substrates, offering therapeutic potential in diseases like cancer and viral infections.
Industry:
Dye and Pigment Production: The compound’s chromophoric properties can be exploited in the synthesis of dyes and pigments.
Polymer Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism by which 8-butyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects is largely dependent on its interaction with molecular targets. These interactions can include:
Binding to Enzymes: The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites.
Interference with DNA/RNA: Its purine-like structure allows it to intercalate into DNA or RNA, disrupting normal cellular processes.
Signal Transduction Pathways: It may modulate signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
8-Butyl-1,7-dimethyl-3-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure but with a phenyl group instead of a cinnamyl group.
8-Butyl-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Contains a benzyl group instead of a cinnamyl group.
8-Butyl-3-allyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Features an allyl group in place of the cinnamyl group.
Uniqueness: The presence of the cinnamyl group in 8-butyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
6-butyl-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-4-5-13-25-16(2)15-27-18-19(23-21(25)27)24(3)22(29)26(20(18)28)14-9-12-17-10-7-6-8-11-17/h6-12,15H,4-5,13-14H2,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNUFEUZJOZJFU-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(methylthio)phenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2766073.png)
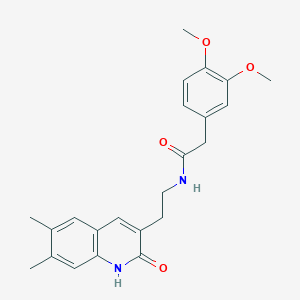
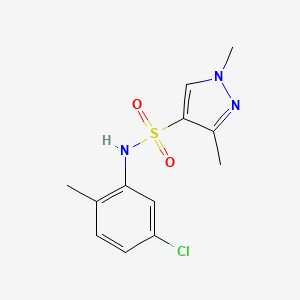
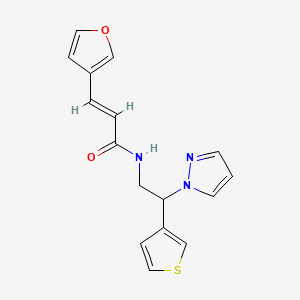

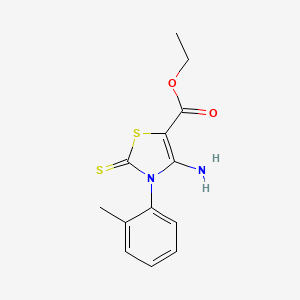
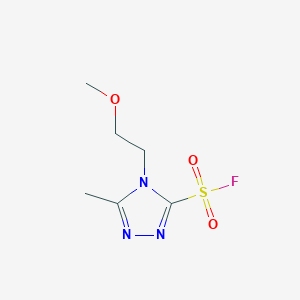
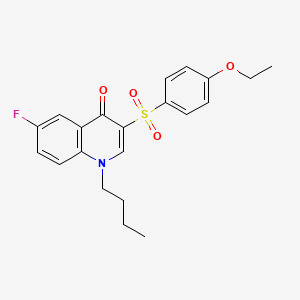
![2-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2766086.png)
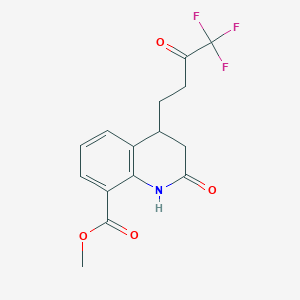
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2766089.png)
![2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-(3-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2766093.png)
![6-methoxy-N-[(4-methoxyphenyl)methyl]-3-(4-methylbenzenesulfonyl)quinolin-4-amine](/img/structure/B2766094.png)
![N-[2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]but-2-ynamide](/img/structure/B2766095.png)
